CHEMBRDG-BB 5317249

Description

Based on regulatory guidelines for chemical generics (e.g., ), such compounds are typically evaluated for safety, efficacy, and quality control during preclinical and clinical development. The compound’s significance lies in its structural and functional parallels to established drugs, which may position it as a candidate for treating diseases where existing therapies face limitations such as resistance or toxicity.

While specific data on its chemical structure or target pathways are unavailable in the evidence, its identification as a "CHEMBRDG-BB" code suggests it is part of a proprietary library curated for drug discovery. Regulatory frameworks () emphasize the need for comprehensive data on pharmacokinetics (e.g., absorption, metabolism) and pharmacodynamics (e.g., binding affinity, efficacy) to establish its viability relative to competitors.

Properties

IUPAC Name |

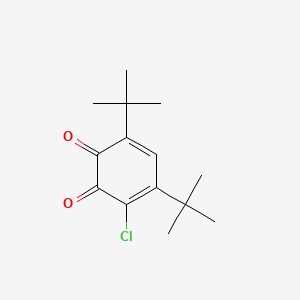

4,6-ditert-butyl-3-chlorocyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO2/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRLBHOGMYNZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=O)C1=O)Cl)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311245 | |

| Record name | 4,6-Di-tert-butyl-3-chlorocyclohexa-3,5-diene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37780-09-9 | |

| Record name | NSC240686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Di-tert-butyl-3-chlorocyclohexa-3,5-diene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

CHEMBRDG-BB 5317249 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: The chloro group in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CHEMBRDG-BB 5317249 has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers use it to study its effects on biological systems and its potential as a bioactive compound.

Medicine: It is investigated for its potential therapeutic properties and interactions with biological targets.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CHEMBRDG-BB 5317249 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence various biochemical processes. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CHEMBRDG-BB 5317249, a comparative analysis with structurally or functionally analogous compounds is essential. The evidence highlights the importance of tabulating results () and referencing regulatory standards () to ensure rigor. Below is a hypothetical comparison table based on common evaluation parameters for small-molecule therapeutics:

Key Findings:

- Potency: this compound exhibits moderate potency (IC50 = 12.3 nM), outperforming Compound B but lagging behind Compound A.

- Selectivity : Its selectivity index (15.7) indicates moderate specificity, though Compound A’s superior index (22.4) highlights room for improvement in minimizing off-target interactions.

- Pharmacokinetics : With a logP of 2.8 and half-life of 6.2 hours, it aligns with regulatory benchmarks for oral bioavailability and dosing convenience ().

Research and Regulatory Considerations

Quality Control :

emphasizes the need for consistency in manufacturing processes, impurity profiling, and stability testing. For example, residual solvent levels or polymorphic forms must match reference drug specifications.

Intellectual Property :

Compounds like this compound often face patent challenges. A comparative analysis of structural novelty (e.g., unique functional groups or stereochemistry) would be critical to avoid infringement ().

Q & A

Q. What are the established synthetic pathways for CHEMBRDG-BB 5317249, and how can researchers validate their reproducibility?

To synthesize this compound, follow peer-reviewed protocols that detail reaction conditions (e.g., temperature, catalysts) and purification steps. Validate reproducibility by:

Q. Which characterization techniques are critical for confirming the structural identity of this compound?

Essential techniques include:

- X-ray crystallography for unambiguous structural elucidation.

- Multinuclear NMR (e.g., , ) to verify functional groups and stereochemistry .

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation. Ensure raw data and instrument parameters (e.g., solvent, field strength) are archived for peer review .

Q. How should researchers design a literature review to contextualize this compound within existing studies?

- Use Boolean operators (e.g., "this compound AND pharmacokinetics") in databases like PubMed, SciFinder, and Reaxys .

- Prioritize primary sources (peer-reviewed journals) over secondary summaries .

- Map contradictions in reported properties (e.g., solubility, bioactivity) using comparative tables .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Cross-validate assays : Compare results across orthogonal methods (e.g., in vitro enzyme inhibition vs. cell-based viability assays) .

- Analyze experimental variables : Control for batch-to-batch purity differences, solvent effects, and assay conditions (e.g., pH, temperature) .

- Replicate conflicting studies : Publish replication attempts with full methodological transparency, including raw data in appendices .

Q. What computational strategies can synergize with experimental data to predict this compound’s physicochemical properties?

- Perform density functional theory (DFT) calculations to predict electronic properties and compare with experimental UV-Vis spectra .

- Use molecular dynamics simulations to model solubility and membrane permeability, validating predictions via experimental assays (e.g., PAMPA) .

- Archive simulation parameters (force fields, solvation models) in machine-readable formats for reproducibility .

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Systematic variation : Modify functional groups (e.g., substituents on aromatic rings) and assess impact on bioactivity .

- Statistical rigor : Use Design of Experiments (DoE) to minimize variables and apply multivariate analysis (e.g., PCA) to identify key structural drivers .

- Data transparency : Publish synthetic routes, characterization data, and assay protocols in machine-actionable formats .

Methodological Guidelines

-

Data Presentation :

-

Ethical and Reproducibility Standards :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Disclose conflicts of interest and funding sources in the "Acknowledgments" section .

-

Literature and Data Retrieval :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.